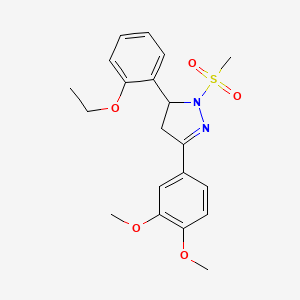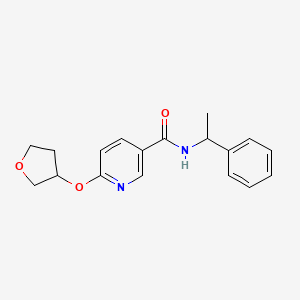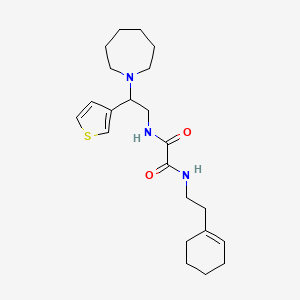![molecular formula C19H17N3OS B2783751 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-00-4](/img/structure/B2783751.png)
2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a derivative of the 5H-pyrimido[5,4-b]indole family . It is synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isothiocyanates results in 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .
Synthesis Analysis
The synthesis of this compound involves the reaction of a (substituted) phenyl hydrazine with a carbonyl (aldehyde or ketone) initially forming a phenylhydrazone which isomerizes to the respective enamine (or ‘ene-hydrazine’) . After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs producing a diimine . The resulting diimine forms a cyclic aminoacetal (or aminal), which under acid catalysis eliminates NH3, resulting in the energetically favorable aromatic indole .Molecular Structure Analysis
The molecular structure of this compound is derived from the 5H-pyrimido[5,4-b]indole structure . The specific modifications and substitutions on this base structure result in the unique properties of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives .Aplicaciones Científicas De Investigación
Propiedades
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12(2)24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUCTGUNQGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)
![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)
![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2783682.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)


